![molecular formula C17H18ClFN4O B2367799 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319807-13-9](/img/structure/B2367799.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the azabicyclo[3.2.1]octane core. Subsequent functionalization introduces the triazole ring, followed by a complex series of reactions to incorporate the 2-(2-chloro-6-fluorophenyl)ethan-1-one moiety. Detailed steps often involve intermediates like azides and alkynes, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being central to triazole formation.
Industrial Production Methods: Industrial synthesis leverages scaled-up versions of the laboratory procedures, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactions and automated synthesizers ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions typically focus on the ketone moiety, transforming it into corresponding alcohols.
Substitution: Both the triazole and chlorofluorophenyl groups are sites for potential substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Common reagents include lithium aluminium hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium methoxide.
Major Products: The major products from these reactions vary, including alcohol derivatives from reduction, and new substituted derivatives from substitution reactions.
Scientific Research Applications: The compound plays a significant role in various scientific fields:
Chemistry: It serves as a pivotal intermediate in synthetic organic chemistry for creating novel molecules.
Biology: Used in biological assays to study enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, particularly in neurology and infectious disease treatments.
Industry: Applied in the development of advanced materials and specialty chemicals.
Mechanism of Action: This compound's mechanism largely involves its interaction with specific biological targets. The triazole ring often acts as a coordinating site for metal ions, while the azabicyclo[3.2.1]octane core influences binding dynamics. These interactions can inhibit enzymes or disrupt biochemical pathways, making it a candidate for drug development.
Comparison with Similar Compounds: Compared to other triazole-containing compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exhibits unique rigidity and spatial configuration due to its azabicyclo[3.2.1]octane scaffold. This uniqueness can result in different binding affinities and biological activities.
Comparaison Avec Des Composés Similaires
1-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-chlorophenyl)ethanone
1-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl)propan-2-one
1-(1H-1,2,4-triazol-1-yl)-2-((2-fluorophenyl)methoxy)ethane
How's that for some chemistry depth? Anything specific you want to dig deeper into?
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)8-17(24)23-11-4-5-12(23)7-13(6-11)22-10-20-9-21-22/h1-3,9-13H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUBTXXKZPTAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
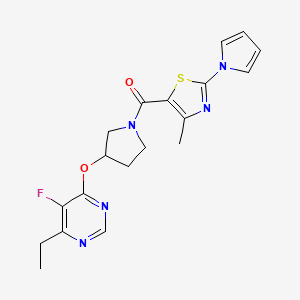
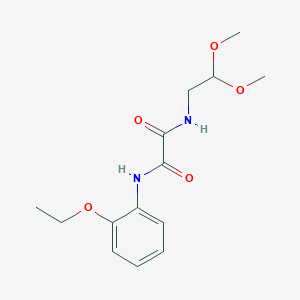
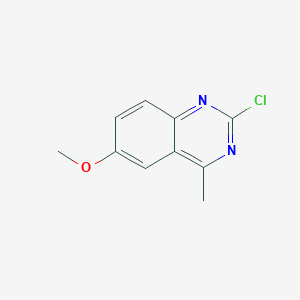
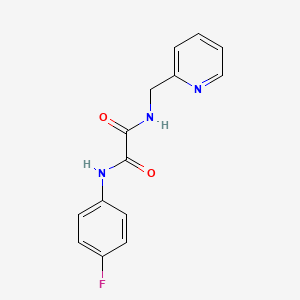
![2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid](/img/structure/B2367727.png)
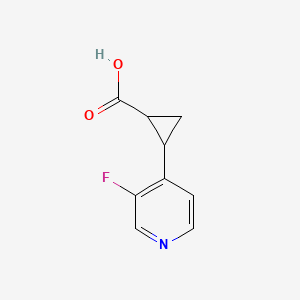
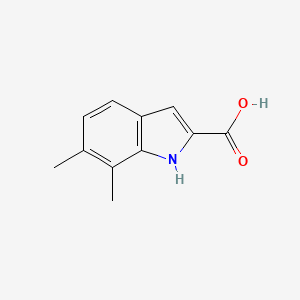
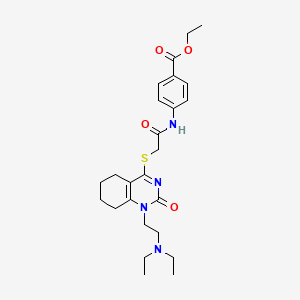
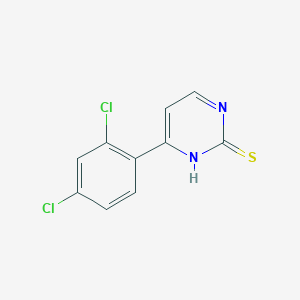
![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)
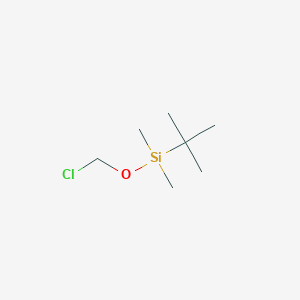
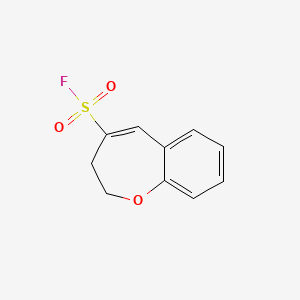
![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
